Introduction: The Quinoline Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Methylquinolin-7-ol: Structure, Properties, and Synthesis
The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are ubiquitous in nature and have been the foundation for a multitude of synthetic therapeutic agents.[1][2] From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, the quinoline framework offers a versatile platform for drug design.[3][4] This guide focuses on a specific derivative, 4-Methylquinolin-7-ol, providing a comprehensive technical overview for researchers in organic synthesis and drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential as a valuable building block for novel bioactive compounds.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: 4-methylquinolin-7-ol
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Molecular Formula: C₁₀H₉NO
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Molecular Weight: 159.19 g/mol
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CAS Number: A specific CAS registry number for 4-Methylquinolin-7-ol is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. Researchers synthesizing this compound should perform thorough characterization.
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Synonyms: 7-Hydroxy-4-methylquinoline, 7-Hydroxylepidine
Chemical Structure
The structure consists of a quinoline core with a methyl group at position C4 and a hydroxyl group at position C7. The phenolic hydroxyl group imparts acidic properties and serves as a key site for further functionalization.
Caption: 2D structure and numbering of 4-Methylquinolin-7-ol.
Physicochemical and Spectroscopic Profile
While specific experimental data for 4-Methylquinolin-7-ol is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties (Predicted)
| Property | Predicted Value/Observation | Rationale / Comparative Compound |
| Appearance | Off-white to light tan solid | Hydroxyquinolines are typically crystalline solids. |
| Melting Point | >200 °C | The related 4-methylquinolin-2-ol melts at 221-223 °C.[5] The strong hydrogen bonding from the -OH group and planar structure suggest a high melting point. |
| Boiling Point | >300 °C | High melting point suggests a correspondingly high boiling point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). | The hydroxyl group increases polarity compared to 4-methylquinoline, but the bicyclic aromatic core limits water solubility.[6][7] |
| pKa | ~8-9 (phenolic proton), ~5 (protonated quinoline N) | The pKa of the phenolic -OH is expected to be slightly lower than phenol (~10) due to the electron-withdrawing nature of the quinoline ring. The quinoline nitrogen is basic, similar to 4-methylquinoline (pKa 5.67).[8] |
| LogP | ~2.2 - 2.5 | Lower than 4-methylquinoline (LogP = 2.61)[6] due to the introduction of the polar hydroxyl group. |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous confirmation of the structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The aromatic region (δ 7.0-8.5 ppm) will be complex due to the substitution pattern.
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Methyl Protons (-CH₃): A sharp singlet around δ 2.5-2.7 ppm.
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Aromatic Protons (H2, H3, H5, H6, H8): Doublets and singlets (or narrow doublets) between δ 7.0 and 8.5 ppm. The proton at H2 will likely be downfield due to the influence of the nitrogen atom.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration (typically δ 9-11 ppm in DMSO-d₆).
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¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals.
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Methyl Carbon: An upfield signal around δ 18-22 ppm.
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Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C7) would appear significantly downfield (~δ 155-160 ppm), while the carbon attached to the nitrogen (C8a) and C2 would also be downfield.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad, strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.
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Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.
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C=C and C=N Stretch: Strong bands in the 1500-1620 cm⁻¹ region, typical for the quinoline ring system.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight of the compound.
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Fragmentation: A significant fragment at m/z = 142 ([M-H]⁺) is expected.[9] Another characteristic fragmentation for quinolines is the loss of HCN, which would lead to a fragment at m/z = 132 ([M-HCN]⁺).
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Synthesis and Chemical Reactivity
Strategic Synthesis: The Combes Reaction
The most direct and logical approach to synthesize 4-Methylquinolin-7-ol is the Combes quinoline synthesis .[10][11] This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone.
Causality in Synthetic Design:
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Choice of Reactants: To achieve the target molecule, 3-aminophenol is selected as the aromatic amine and acetylacetone (pentane-2,4-dione) is the required β-diketone.
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Regioselectivity: The cyclization of the intermediate onto the aromatic ring of 3-aminophenol is directed by the activating, ortho-para directing hydroxyl group. Cyclization will occur para to the -OH group (at C6 of the aminophenol) rather than the sterically hindered and less activated C2 position. This regiochemical outcome is crucial for forming the desired 7-hydroxy isomer.
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Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is required to catalyze both the initial condensation/dehydration and the final electrophilic aromatic cyclization and dehydration steps.[12][13]
Reaction Mechanism: Combes Synthesis of 4-Methylquinolin-7-ol
The mechanism proceeds through two primary stages: enamine formation followed by acid-catalyzed cyclization and aromatization.
Caption: Key stages in the Combes synthesis of 4-Methylquinolin-7-ol.
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Enamine Formation: 3-Aminophenol attacks one of the carbonyls of acetylacetone, followed by dehydration to form a Schiff base, which tautomerizes to the more stable conjugated enamine intermediate.
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Acid-Catalyzed Cyclization: The enamine is protonated by the strong acid catalyst. This activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium carbon.
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Dehydration and Aromatization: The resulting cyclized intermediate undergoes dehydration (loss of water) to form a dihydroquinoline, which then rapidly aromatizes to yield the stable 4-Methylquinolin-7-ol product.
Biological and Pharmacological Significance
While direct studies on 4-Methylquinolin-7-ol are scarce, the structural motifs present—the quinoline core and the phenolic hydroxyl group—are strongly associated with a wide range of biological activities.[14] This makes the compound a highly attractive candidate for screening in drug discovery programs.
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Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity by mechanisms such as tyrosine kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[14] The 7-hydroxy position is particularly interesting, as it mimics the hydroxyl group placement in some coumarin-based anticancer agents.[15]
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Antimicrobial and Antifungal Activity: The quinolone scaffold is the basis for a major class of antibiotics.[4] Hydroxyquinolines, such as 8-hydroxyquinoline, are well-known chelating agents and exhibit broad antimicrobial properties. It is plausible that 4-Methylquinolin-7-ol could display similar activities.
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Anti-inflammatory Activity: Quinolines can modulate key inflammatory pathways, and phenolic compounds are often potent antioxidants, suggesting a potential role in treating inflammatory conditions.[2]
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Scaffold for Further Synthesis: The phenolic -OH group provides a convenient handle for derivatization via etherification or esterification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Proposed Synthesis of 4-Methylquinolin-7-ol via Combes Reaction
This protocol is a representative procedure based on the Combes synthesis and should be performed with appropriate safety precautions by trained personnel.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq) and acetylacetone (1.1 eq).
-
Initial Condensation: Gently heat the mixture to 100-110 °C for 1 hour. This allows for the initial formation of the enamine intermediate with the removal of water.
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Acid-Catalyzed Cyclization: Allow the mixture to cool slightly. Cautiously, and in portions, add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 times the weight of the 3-aminophenol) while cooling the flask in an ice-water bath to manage the exothermic reaction.
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Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield pure 4-Methylquinolin-7-ol.
Characterization Workflow
A systematic approach is required to confirm the identity and purity of the synthesized product.
Caption: Workflow for the purification and characterization of 4-Methylquinolin-7-ol.
Safety and Handling
As 4-Methylquinolin-7-ol is a research chemical without extensive toxicological data, it must be handled with care, assuming it is hazardous. Safety protocols should be based on structurally similar compounds.[16][17][18]
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Hazard Identification:
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Handling:
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
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-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some quinoline derivatives are light-sensitive; storage in an amber vial or a dark location is recommended.[16]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[18]
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References
Click to expand
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